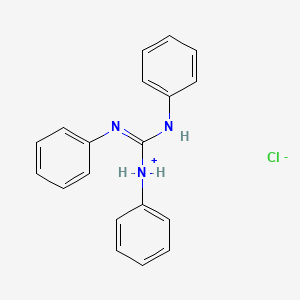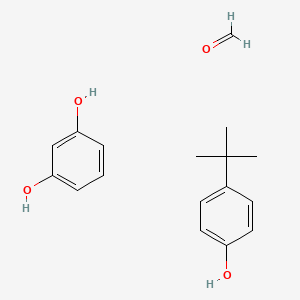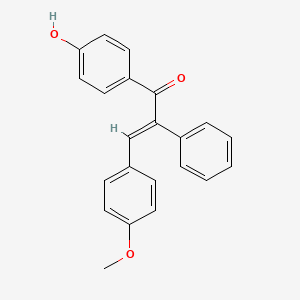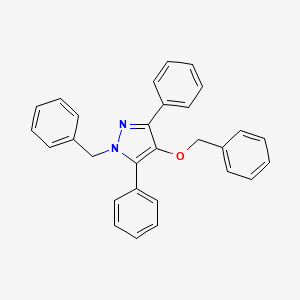
Octan-2-ol;octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-2-ol: and octan-2-one are organic compounds with significant industrial and scientific applicationsIt is a colorless, oily liquid with a characteristic odor and is poorly soluble in water but soluble in most organic solvents It is a colorless, volatile liquid commonly used in the fragrance industry .
Métodos De Preparación
Octan-2-ol: is commercially produced by the base-cleavage of ricinoleic acid, with castor oil being the main feedstock . Another method involves the reduction of 2-octanone .
Octan-2-one: can be synthesized through the oxidation of 2-octanol or by the selective oxidation of 1-octene . It can also be produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene .
Análisis De Reacciones Químicas
Octan-2-ol: undergoes various chemical reactions, including:
Reduction: It can be reduced to form octane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Octan-2-one: participates in reactions such as:
Reduction: Octan-2-one can be reduced to octan-2-ol using reducing agents like lithium aluminum hydride.
Condensation: It can undergo aldol condensation with aldehydes to form larger molecules.
Oxidation: It can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Aplicaciones Científicas De Investigación
Octan-2-ol: is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of surfactants, cosmetic emollients, esters, and plasticizers.
Biology: As a frother in mineral flotation and a wetting agent.
Medicine: In the synthesis of pharmaceutical compounds and piperine derivatives.
Industry: Used in flavors, paints, coatings, lubricants, and fuels.
Octan-2-one: is used in:
Fragrance Industry: As a component in perfumes and fragrances.
Food Industry: As a flavoring agent in various food products.
Chemical Synthesis: As an intermediate in organic synthesis and in the study of biomolecule-ligand complexes.
Mecanismo De Acción
Octan-2-ol: exerts its effects primarily through its interactions with lipid membranes, altering their fluidity and permeability. It can also act as a solvent, facilitating the dissolution and transport of hydrophobic molecules .
Octan-2-one: acts as a volatile compound that can interact with olfactory receptors, contributing to its use in fragrances and flavorings. It can also participate in various chemical reactions, forming intermediates that are crucial in organic synthesis .
Comparación Con Compuestos Similares
Octan-2-ol: and octan-2-one can be compared with other similar compounds such as:
2-ethylhexanol: Used as an alternative to octan-2-ol in some applications.
1-octanol: Another alcohol with similar properties but different structural characteristics.
3-octanone: and 4-octanone : Isomers of octan-2-one with different positions of the carbonyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to structural differences.
Propiedades
Número CAS |
58053-50-2 |
|---|---|
Fórmula molecular |
C16H34O2 |
Peso molecular |
258.44 g/mol |
Nombre IUPAC |
octan-2-ol;octan-2-one |
InChI |
InChI=1S/C8H18O.C8H16O/c2*1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3;3-7H2,1-2H3 |
Clave InChI |
OVLLYKKSSIIUMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)O.CCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)



![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)



![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)




